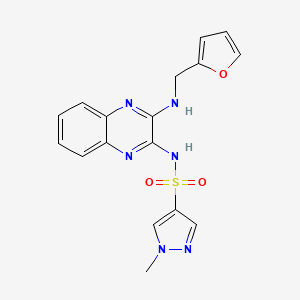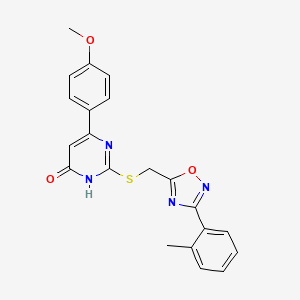
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile, also known as QATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QATC is a heterocyclic compound that is composed of a quinoline ring, a thiomorpholine ring, and a carbonitrile group.
Wissenschaftliche Forschungsanwendungen
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has shown promising results in various scientific research applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains. In addition, 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been investigated for its neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has also been found to inhibit the growth and proliferation of various bacterial and fungal strains by disrupting their cell membranes. In addition, 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is its broad range of potential applications in various scientific fields. It has shown promising results in anticancer, antimicrobial, neuroprotective, and anti-inflammatory studies. However, one of the limitations of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile. One potential direction is to investigate its potential use as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to optimize its synthesis method and improve its solubility for better use in lab experiments.
Conclusion
In conclusion, 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential use as an anticancer, antimicrobial, neuroprotective, and anti-inflammatory agent makes it a valuable compound for further study and development. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile involves the reaction of 2-quinolinecarboxaldehyde with thiomorpholine-3-carbonitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified through recrystallization to obtain pure 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile.
Eigenschaften
IUPAC Name |
4-(2-quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-9-14-11-21-6-5-19(14)16(20)8-12-7-13-3-1-2-4-15(13)18-10-12/h1-4,7,10,14H,5-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGXOTONYSTRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CC2=CC3=CC=CC=C3N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)



![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)
![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)


![3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471425.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)


